molecular formula C14H21NO4S B497991 [(5-Methoxy-2,4-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine CAS No. 902249-33-6

[(5-Methoxy-2,4-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine

Cat. No.: B497991
CAS No.: 902249-33-6
M. Wt: 299.39g/mol
InChI Key: AMPOXRFQOROERZ-UHFFFAOYSA-N
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Description

(5-Methoxy-2,4-dimethylphenyl)sulfonylamine is an organic compound characterized by its unique structural components, including a methoxy group, dimethylphenyl ring, sulfonyl group, and oxolan-2-ylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-2,4-dimethylphenyl)sulfonylamine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-2,4-dimethylphenol and oxirane.

    Formation of Sulfonyl Chloride: The phenol is first converted to its corresponding sulfonyl chloride using chlorosulfonic acid under controlled conditions.

    Nucleophilic Substitution: The sulfonyl chloride is then reacted with oxolan-2-ylmethylamine in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-2,4-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common.

    Substitution: Bases like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-methoxy-2,4-dimethylbenzoic acid, while reduction of the sulfonyl group can produce the corresponding sulfide.

Scientific Research Applications

Chemistry

In organic synthesis, (5-Methoxy-2,4-dimethylphenyl)sulfonylamine serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further derivatization and modification.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to bioactivity, making it a candidate for drug development.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure may impart desirable properties such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which (5-Methoxy-2,4-dimethylphenyl)sulfonylamine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, while the amine moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine
  • (5-Methoxy-2,4-dimethylphenyl)sulfonylamine

Uniqueness

(5-Methoxy-2,4-dimethylphenyl)sulfonylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. Compared to similar compounds, it may offer different pharmacokinetic properties or synthetic utility.

This detailed overview provides a comprehensive understanding of (5-Methoxy-2,4-dimethylphenyl)sulfonylamine, highlighting its preparation, reactions, applications, and unique features

Properties

IUPAC Name

5-methoxy-2,4-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-10-7-11(2)14(8-13(10)18-3)20(16,17)15-9-12-5-4-6-19-12/h7-8,12,15H,4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPOXRFQOROERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NCC2CCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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